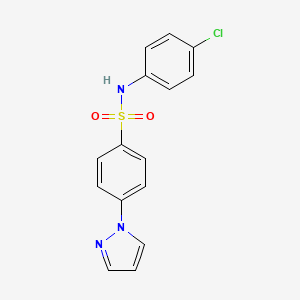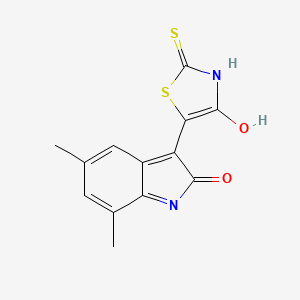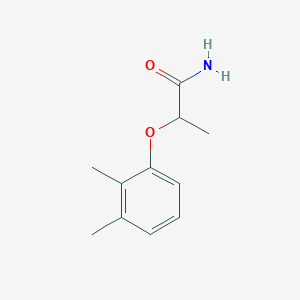![molecular formula C20H14ClN3O2S B6090313 N-(2-chlorobenzyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6090313.png)
N-(2-chlorobenzyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-chlorobenzyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolopyrimidine, a nitrogen and sulfur-containing heterocyclic aromatic molecule . The bicyclic compound is made by fusing two aromatic rings, thiazole and pyrimidine, and replacing one carbon atom with nitrogen and sulfur .
Synthesis Analysis
Thiazolopyrimidine and its derivatives can be synthesized using a variety of catalysts, solvent medium, and microwave irradiation with a goal of achieving a high yield and rapid separation of the product . The synthesis of thiazolopyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis
The structure of thiazolopyrimidine derivatives is determined by one- and two-dimensional NMR and IR spectroscopy . The thiazolopyrimidine ring system is structurally similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
The reaction mechanism involved in the synthesis of thiazolopyrimidines involves the nucleophilic attack of the sulfur atom on the electrophilic cationic center, leading to the formation of an intermediate product, which undergoes [3,3]-Claisen rearrangement .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolopyrimidines can be determined using IR spectroscopy and NMR . For example, the IR spectrum can provide information about the presence of functional groups, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Wirkmechanismus
Target of Action
Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, are known to have a wide range of biological targets due to their structural similarity to purine . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Mode of Action
For instance, they possess an active methylene group (C2H2), which is highly reactive towards various electrophilic reagents . This allows them to form bonds with their targets and induce changes in their function.
Biochemical Pathways
Thiazolo[3,2-a]pyrimidine derivatives are known to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[3,2-a]pyrimidine derivatives, including N-(2-chlorobenzyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, have been demonstrated to exhibit high antitumor, antibacterial, and anti-inflammatory activities . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-16-9-5-4-8-14(16)10-22-18(25)15-11-23-20-24(19(15)26)17(12-27-20)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDWNPWQXDVYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-fluoro-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide](/img/structure/B6090231.png)

![8-{[3-(2-ethyl-1H-imidazol-1-yl)propyl]amino}-2,6-dimethyl-2-octanol](/img/structure/B6090244.png)
![5-[(Z)-(5-bromoindol-3-ylidene)methyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B6090246.png)

![1,1-dimethyl-2-{[4-nitro-3-(trifluoromethyl)phenyl]amino}-2-oxoethyl acetate](/img/structure/B6090255.png)


![{2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}phosphonic acid - 1,4-dioxane (1:1)](/img/structure/B6090288.png)
![N-cyclohexyl-4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazine-1-carbothioamide](/img/structure/B6090297.png)


![{1-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B6090314.png)
![5,5'-oxybis[2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B6090318.png)
